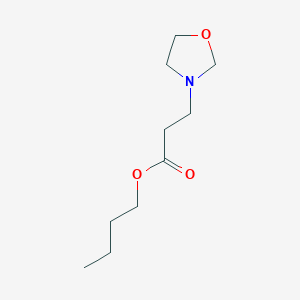
Butyl 3-(1,3-oxazolidin-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-(1,3-oxazolidin-3-yl)propanoate is a chemical compound that belongs to the class of oxazolidines Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(1,3-oxazolidin-3-yl)propanoate typically involves the condensation of 2-aminoalcohols with aldehydes or ketones. The reaction proceeds through the formation of an intermediate imine, which subsequently cyclizes to form the oxazolidine ring. The butyl ester group is introduced via esterification reactions. Common reagents used in these reactions include butanol, propanoic acid, and catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 3-(1,3-oxazolidin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines
Substitution: Various substituted oxazolidines
Applications De Recherche Scientifique
Butyl 3-(1,3-oxazolidin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel antibiotics.
Industry: Utilized as an intermediate in the production of polymers and coatings.
Mécanisme D'action
The mechanism of action of butyl 3-(1,3-oxazolidin-3-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of bacterial cell walls by binding to enzymes involved in peptidoglycan formation. This disruption leads to the weakening of the cell wall and eventual cell death. The compound’s oxazolidine ring is crucial for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their functional groups.
Oxazolines: Unsaturated analogues of oxazolidines with similar chemical properties.
Bisoxazolidines: Contain two oxazolidine rings and are used in polyurethane coatings.
Uniqueness
Butyl 3-(1,3-oxazolidin-3-yl)propanoate is unique due to its butyl ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic applications and enhances its potential as a bioactive compound.
Propriétés
Numéro CAS |
92001-93-9 |
|---|---|
Formule moléculaire |
C10H19NO3 |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
butyl 3-(1,3-oxazolidin-3-yl)propanoate |
InChI |
InChI=1S/C10H19NO3/c1-2-3-7-14-10(12)4-5-11-6-8-13-9-11/h2-9H2,1H3 |
Clé InChI |
LYKCPLQPWJBJLH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CCN1CCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



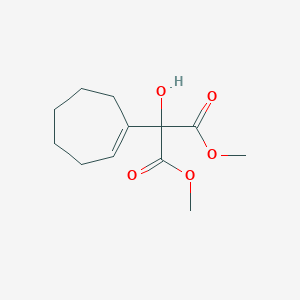
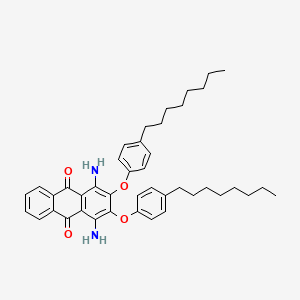

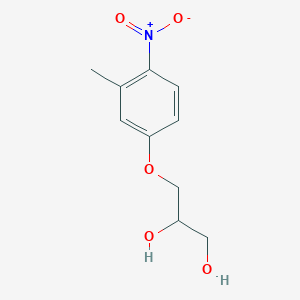
![3,3'-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14371473.png)
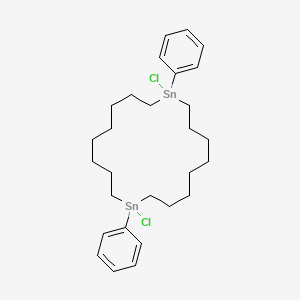
![5-{[12-(Prop-2-ene-1-sulfinyl)dodecyl]oxy}-2,3-dihydro-1H-indene](/img/structure/B14371491.png)



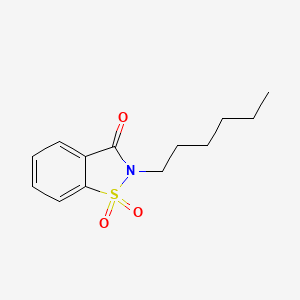
![1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14371513.png)
![1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14371526.png)
